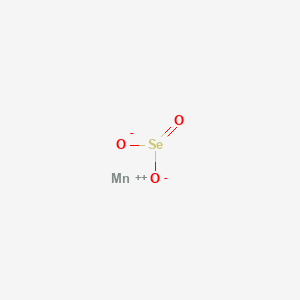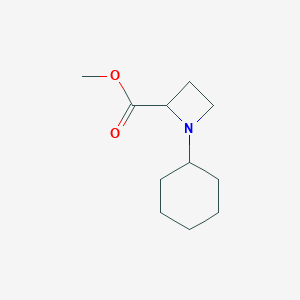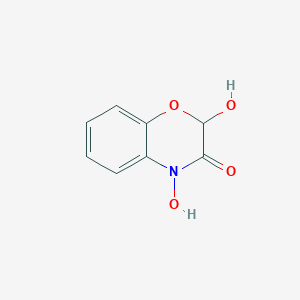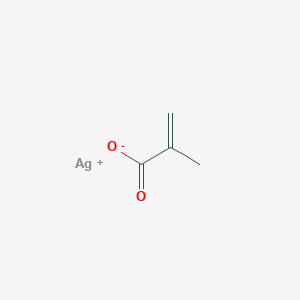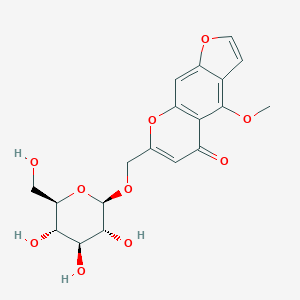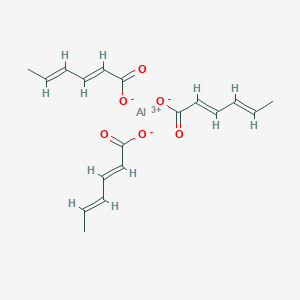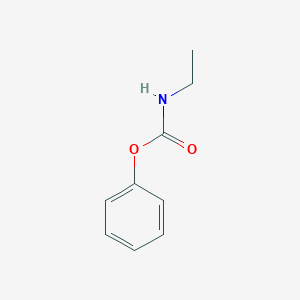
Carbamic acid, N-ethyl-, phenyl ester
Vue d'ensemble
Description
Carbamic acid, N-ethyl-, phenyl ester is a chemical compound that belongs to the class of organic compounds known as carbamates. These are organic compounds containing a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing the hydroxyl group with an alkyl or aryl group. Carbamates are used in a variety of applications, including as pesticides, pharmaceuticals, and intermediates in chemical synthesis.
Synthesis Analysis
The synthesis of carbamic acid esters can be achieved through various methods. One approach involves the biochemical evaluation of carbamoylalkenyl phenyloxy carboxylic acid derivatives, which are synthesized and then evaluated as inhibitors of steroid 5α-reductase, an enzyme linked to diseases like prostate cancer and benign prostatic hyperplasia . Another method reported is the synthesis of N,N-disubstituted carbamodithioic acid ethyl esters, which are structurally supported by UV, IR, and NMR spectroscopy, as well as elemental analysis . Additionally, carbamic acid esters can be synthesized using carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent for palladium-catalyzed amination of aryl halides, allowing the preparation of anilines with sensitive functional groups . A novel one-pot synthesis method has also been developed for (aminophenyl)carbamic acid esters from nitrophenyl isocyanate derivatives, using Raney nickel as a catalyst .
Molecular Structure Analysis
The molecular structure of carbamic acid esters can be elucidated using various spectroscopic techniques. For instance, the synthesis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized by FT-NMR and FT-IR spectroscopy, and its crystal structure was determined through X-ray diffraction studies . The compound was found to crystallize in the monoclinic space group with a non-planar conformation, except for the carbazole moiety. The crystal packing was stabilized by strong N–H···O hydrogen bonding, weak C–H···π interactions, and π–π stacking interactions .
Chemical Reactions Analysis
Carbamic acid esters can participate in various chemical reactions due to their functional groups. The anticholinergic activity of some newly synthesized N,N-disubstituted carbamodithioic acid ethyl esters has been tested, indicating potential pharmacological applications . The palladium-catalyzed amination using carbamic acid esters as ammonia equivalents demonstrates their reactivity and usefulness in synthesizing anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. For example, the crystallographic studies of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester provide insights into its physical properties, such as its crystalline form, unit cell dimensions, and thermal stability as determined by DSC and TGA . These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.
Applications De Recherche Scientifique
Toxicity and Health Concerns
Ethyl carbamate, also known as urethane, is a toxic chemical found in various foods and beverages, especially fermented ones. It's genotoxic and carcinogenic to multiple species and is classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer. The mechanism of its formation in food and beverages, its detection methods, and strategies to minimize its levels in consumables are extensively studied (Weber & Sharypov, 2009).
Pharmaceutical Applications
(S)-Carbamic acid 2-[4-(4-fluoro-benzoyl)-piperidin-1-yl]-1-phenyl-ethyl ester hydrochloride (YKP1447) is a potential atypical antipsychotic drug. It exhibits selective binding to serotonin and dopamine receptors and has shown promising results in behavioral studies. Despite its potency, it does not induce catalepsy at therapeutic doses, suggesting fewer undesirable side effects (Seon Min Dong et al., 2009).
Neuroprotective and Antioxidant Properties
Ethyl ferulate, a derivative of carbamic acid, shows significant antioxidant and neuroprotective activities. Its potential uses in the nutraceutical and pharmaceutical industry, its pharmacological activities, and the current patent scenario are the subjects of scientific and technological prospecting (F. Cunha et al., 2019).
Anticonvulsant Properties
N-(2-amino-4-(4-fluorobenzylamino)-phenyl) carbamic acid ethyl ester (D-23129) is a novel anticonvulsant drug. It shows potent anticonvulsant activity against various types of seizures in animal models without inducing significant neurotoxic effects, making it a potential candidate for antiepileptic therapy (C. Tober et al., 1996).
Enzyme Inhibition Studies
Carbamates, including carbamic acid esters, are effective acetylcholinesterase inhibitors. They undergo slow hydrolysis after binding to the enzyme, a process called decarbamoylation. The rate of decarbamoylation varies significantly among different carbamates and provides valuable insights into enzyme-inhibitor interactions (T. Rosenberry & J. Cheung, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
phenyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHCQUAMFYNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylcarbamic acid phenyl ester | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


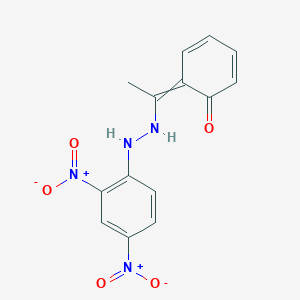
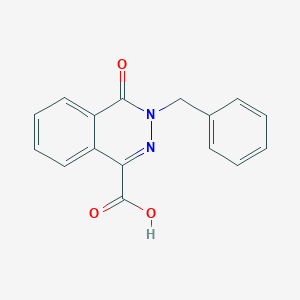
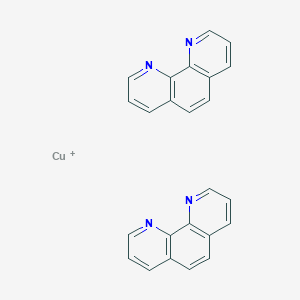
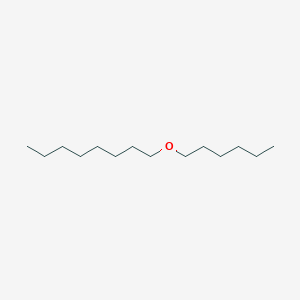

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
